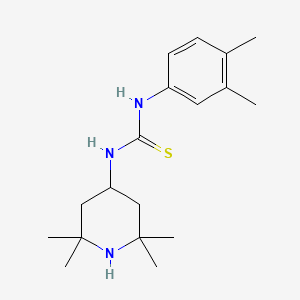![molecular formula C11H14ClNO3S B4138826 N-(3-chloro-4-methoxyphenyl)-2-[(2-hydroxyethyl)thio]acetamide](/img/structure/B4138826.png)
N-(3-chloro-4-methoxyphenyl)-2-[(2-hydroxyethyl)thio]acetamide
Descripción general
Descripción
N-(3-chloro-4-methoxyphenyl)-2-[(2-hydroxyethyl)thio]acetamide is a chemical compound that belongs to the class of thioacetamide derivatives. It has been extensively studied for its potential pharmacological properties.
Mecanismo De Acción
The mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-[(2-hydroxyethyl)thio]acetamide is not fully understood. However, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins. Prostaglandins are known to play a crucial role in the inflammatory process. By inhibiting the activity of COX-2 enzyme, N-(3-chloro-4-methoxyphenyl)-2-[(2-hydroxyethyl)thio]acetamide reduces the production of prostaglandins, which in turn reduces inflammation.
Biochemical and Physiological Effects:
N-(3-chloro-4-methoxyphenyl)-2-[(2-hydroxyethyl)thio]acetamide has been reported to exhibit several biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in the serum of animals. It has also been reported to reduce the levels of nitric oxide (NO) and malondialdehyde (MDA), which are markers of oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using N-(3-chloro-4-methoxyphenyl)-2-[(2-hydroxyethyl)thio]acetamide in lab experiments is its potent anti-inflammatory activity. It has been shown to be effective in reducing inflammation in various animal models. However, one of the limitations of using N-(3-chloro-4-methoxyphenyl)-2-[(2-hydroxyethyl)thio]acetamide is its relatively low solubility in water, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research on N-(3-chloro-4-methoxyphenyl)-2-[(2-hydroxyethyl)thio]acetamide. One of the potential areas of research is its use as a drug for the treatment of cancer. It has been reported to exhibit cytotoxic activity against various cancer cell lines. Another potential area of research is its use in the treatment of neurodegenerative diseases such as Alzheimer's disease. It has been shown to exhibit neuroprotective activity in animal models of neurodegenerative diseases. Further research is needed to explore the full potential of N-(3-chloro-4-methoxyphenyl)-2-[(2-hydroxyethyl)thio]acetamide in these areas.
In conclusion, N-(3-chloro-4-methoxyphenyl)-2-[(2-hydroxyethyl)thio]acetamide is a chemical compound that has been extensively studied for its potential pharmacological properties. It exhibits potent anti-inflammatory, analgesic, and antipyretic activities and has potential applications in the treatment of various diseases. Further research is needed to explore its full potential as a drug for the treatment of cancer and neurodegenerative diseases.
Aplicaciones Científicas De Investigación
N-(3-chloro-4-methoxyphenyl)-2-[(2-hydroxyethyl)thio]acetamide has been studied for its potential pharmacological properties. It has been reported to exhibit anti-inflammatory, analgesic, and antipyretic activities. It has also been studied for its potential use as a drug for the treatment of various diseases such as rheumatoid arthritis, osteoarthritis, and cancer.
Propiedades
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-(2-hydroxyethylsulfanyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO3S/c1-16-10-3-2-8(6-9(10)12)13-11(15)7-17-5-4-14/h2-3,6,14H,4-5,7H2,1H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVAFOZAYLNESMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CSCCO)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methoxyphenyl)-2-(2-hydroxyethylsulfanyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[5-(4-methoxyphenyl)-2H-tetrazol-2-yl]-N-(1-phenylethyl)acetamide](/img/structure/B4138761.png)
![3-chloro-N-[({4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}amino)carbonothioyl]benzamide](/img/structure/B4138780.png)
![7-[4-(dimethylamino)phenyl]-2-{[2-(4-morpholinyl)ethyl]amino}-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4138787.png)
![2-(1-adamantyl)-N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}acetamide](/img/structure/B4138793.png)
![3,6-dichloro-N-{4-[(phenylacetyl)amino]phenyl}-1-benzothiophene-2-carboxamide](/img/structure/B4138796.png)


![4,4,6-trimethyl-1,2-dioxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl 2-methoxybenzoate](/img/structure/B4138803.png)
amine hydrochloride](/img/structure/B4138807.png)
![N-(4-nitrophenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea](/img/structure/B4138821.png)

![2-(4-fluorobenzyl)-1-(3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4138842.png)
methanol](/img/structure/B4138845.png)